molecular formula C51H68N10O11S2 B549112 Edotreotide CAS No. 173606-11-6

Edotreotide

货号 B549112
CAS 编号: 173606-11-6
分子量: 1421.6 g/mol
InChI 键: RZHKDBRREKOZEW-AAXZNHDCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Edotreotide, also known as (DOTA 0-Phe 1-Tyr 3) octreotide, DOTA-TOC, DOTATOC, is a substance that, when bound to various radionuclides, is used in the treatment and diagnosis of certain types of cancer . It binds with high affinity to somatostatin receptors, which are predominantly overexpressed by neuroendocrine tumors .


Synthesis Analysis

Edotreotide has been produced and modified using both chemical and biological methods . The synthesis of Edotreotide involves the use of the MultiSyn module for 68 Ga-labelling of DOTA-CP04 . The process was found to be consistent and reproducible, suitable for human injection .


Molecular Structure Analysis

Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It is indicated for localizing somatostatin receptor positive neuroendocrine tumors by positron emission tomography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Edotreotide are complex and involve the use of 2-[4-(2-hydroxyethyl)piperazin-1-yl] ethane-sulfonic acid (HEPES) buffer . The HEPES buffer is considered a chemical impurity, and its residue must therefore be evaluated during the execution of the QCs of the radiopharmaceutical preparation before release .


Physical And Chemical Properties Analysis

Edotreotide has a molecular weight of 1421.64 . It appears as a white to off-white solid . Its solubility in water is 5 mg/mL (ultrasonic and warming and heat to 60°C) .

科学研究应用

放射性共轭物在神经内分泌肿瘤的影像学和治疗中的应用

Edotreotide,特别是当标记有某些放射性同位素时,已经显示出在神经内分泌肿瘤(NETs)的影像学和治疗中具有潜力。例如,镓Ga 68-Edotreotide是一种与正电子发射断层扫描(PET)结合使用的放射性共轭物,用于生长抑素受体影像。这种应用对于神经内分泌肿瘤细胞及其转移特别相关,因为它允许精确成像表达生长抑素受体的细胞(Ga 68-Edotreotide, 2020)。类似地,镥Lu 177-Edotreotide是另一种将edotreotide与镥Lu 177结合的放射性共轭物。它靶向神经内分泌肿瘤细胞上的生长抑素受体,将细胞毒性β辐射专门传递给这些细胞,表明其作为抗肿瘤药物的潜力(Lu 177-Edotreotide, 2020)

在肽受体放射性核素治疗中的应用

Edotreotide在肽受体放射性核素治疗(PRRT)中的作用越来越受到认可。COMPETE第III期试验突出了在PRRT中使用177Lu-Edotreotide,将其与Everolimus用于治疗进展性胃肠胰神经内分泌肿瘤(GEP-NETs)的疗效和安全性进行比较。这项研究表明,与当前标准疗法相比,177Lu-Edotreotide可能提供更持久的反应和潜在更高的客观反应率(Wahba et al., 2021)

PRRT中最新研究的见解

在评论“PRRT的新见解:来自2021年的教训”中,讨论了edotreotide在PRRT中用于良性神经内分泌肿瘤的应用。评论指出了不良事件的低发生率以及PRRT应用的潜在扩展,包括在不同NETs中使用edotreotide以及作为新辅助治疗(Puliani et al., 2022)

安全和危害

Edotreotide should be handled with appropriate safety measures to minimize radiation exposure . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . The product information of products containing edotreotide should be amended accordingly to reflect the potential for misinterpretation of PET imaging due to uptake of 68-Gallium edotreotide by splenosis and accessory intrapancreatic spleen .

未来方向

Peptide drug development, including Edotreotide, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Future developments in therapeutic peptides are expected to overcome the inherent drawbacks of peptides and allow the continued advancement of this field .

属性

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKDBRREKOZEW-AAXZNHDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N14O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021591
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edotreotide

CAS RN

204318-14-9
Record name Edotreotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edotreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDOTREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edotreotide
Reactant of Route 2
Reactant of Route 2
Edotreotide
Reactant of Route 3
Edotreotide
Reactant of Route 4
Edotreotide
Reactant of Route 5
Edotreotide
Reactant of Route 6
Edotreotide

Citations

For This Compound
850
Citations
DL Bushnell Jr, TM O'Dorisio, MS O'Dorisio… - Journal of Clinical …, 2010 - ncbi.nlm.nih.gov
… The primary objective of this study was to evaluate the efficacy of 90 Y-edotreotide in relieving symptoms in patients with malignant carcinoid tumors. Patients reported on these …
Number of citations: 382 www.ncbi.nlm.nih.gov
MM Wahba, J Strosberg, A Avram, CM Aparici - Cancer Research, 2021 - AACR
… efficacy and safety of 177 Lu-Edotreotide with Everolimus. … safety of 177 Lu-Edotreotide PRRT compared to Everolimus in … Further studies with 177 Lu-Edotreotide in NET patients with …
Number of citations: 3 aacrjournals.org
TR Halfdanarson, DL Reidy, N Vijayvergia… - 2022 - ascopubs.org
… Lu-edotreotide is an innovative radiolabeled somatostatin … more 177 Lu-edotreotide cycles demonstrated a progression … and safety of 177 Lu-edotreotide, versus everolimus, in grade 1 …
Number of citations: 9 ascopubs.org
J Capdevila, D Halperin… - Endocrine …, 2023 - endocrine-abstracts.org
… lutetium (177 Lu) edotreotide has shown promising efficacy … lutetium (177 Lu) edotreotide cycles demonstrated nearly 30 … with lutetium (177 Lu) edotreotide PRRT. At least 202 patients …
Number of citations: 0 www.endocrine-abstracts.org
ME Pavel, A Rinke, RP Baum - Annals of Oncology, 2018 - annalsofoncology.org
Background: There are only limited treatment options for metastasized gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Current standard therapies include somatostatin …
Number of citations: 13 www.annalsofoncology.org
TR Halfdanarson, D Halperin… - Annals of …, 2022 - annalsofoncology.org
… 177 Lu-edotreotide is an innovative … -edotreotide demonstrate progression free survival (PFS) of≥ 30 months. The active phase III COMPETE trial compares 177 Lu-edotreotide efficacy/…
Number of citations: 1 www.annalsofoncology.org
R Gallicchio, A Giordano, M Milella, R Storto… - Cancer …, 2023 - journals.sagepub.com
Background We retrospectively aimed to assess the prognostic significance of somatostatin receptor (SSTR) standardized uptake value (SUVmax sstr ), SSTR representative tumor …
Number of citations: 6 journals.sagepub.com
GP Nicolas, N Schreiter, F Kaul, J Uiters… - Journal of Nuclear …, 2017 - Soc Nuclear Med
Radiolabeled somatostatin receptor (sst) agonists are integral to the diagnosis of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), but detection rates, especially of liver …
Number of citations: 15 jnm.snmjournals.org
D Reidy-Lagunes, G Kong, J Capdevila… - Endocrine …, 2023 - endocrine-abstracts.org
… -edotreotide has demonstrated promising efficacy and a favorable safety profile. Retrospective data in metastatic GEP-NETs treated with two or more 177 Lu-edotreotide … Lu-edotreotide …
Number of citations: 0 www.endocrine-abstracts.org
HS Park, HJ Lee, HH An, BS Moon… - … and Molecular Probes, 2017 - koreascience.kr
$^{68} Ga-PET $ is of growing importance in the practice of nuclear medicine diagnostic imaging for neuroendocrine tumors as well as prostate cancers. Following this interests, we …
Number of citations: 3 koreascience.kr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。